molecular formula C16H18IN3O3 B11068613 ethyl 4-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate

ethyl 4-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate

Cat. No.: B11068613
M. Wt: 427.24 g/mol
InChI Key: NYRZHSQJSQSCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring substituted with iodine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function . The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to the combination of its pyrazole ring, iodine substitution, and benzoate ester. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H18IN3O3

Molecular Weight

427.24 g/mol

IUPAC Name

ethyl 4-[[2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C16H18IN3O3/c1-4-23-16(22)12-5-7-13(8-6-12)18-14(21)9-20-11(3)15(17)10(2)19-20/h5-8H,4,9H2,1-3H3,(H,18,21)

InChI Key

NYRZHSQJSQSCAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.